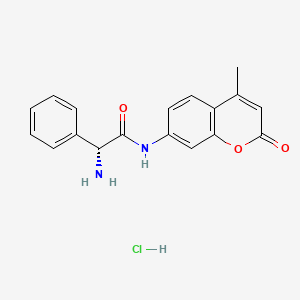

H-D-Phg-AMC.HCl

Description

H-D-Phg-AMC.HCl is a fluorogenic peptide derivative containing the 7-amido-4-methylcoumarin (AMC) group, commonly used as a substrate in enzymatic assays. The compound features D-phenylglycine (Phg) as the amino acid residue, linked to the AMC moiety via an amide bond. Its structure confers specificity for proteolytic enzymes, particularly those recognizing hydrophobic or aromatic side chains. The hydrochloride salt enhances solubility in aqueous buffers, making it suitable for biochemical applications.

Properties

Molecular Formula |

C18H17ClN2O3 |

|---|---|

Molecular Weight |

344.8 g/mol |

IUPAC Name |

(2R)-2-amino-N-(4-methyl-2-oxochromen-7-yl)-2-phenylacetamide;hydrochloride |

InChI |

InChI=1S/C18H16N2O3.ClH/c1-11-9-16(21)23-15-10-13(7-8-14(11)15)20-18(22)17(19)12-5-3-2-4-6-12;/h2-10,17H,19H2,1H3,(H,20,22);1H/t17-;/m1./s1 |

InChI Key |

OFDGQJISTJCYLQ-UNTBIKODSA-N |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H](C3=CC=CC=C3)N.Cl |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C3=CC=CC=C3)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Phg-AMC.HCl typically involves the coupling of N-[(2S)-2-phenylglycyl] with 7-amino-4-methylcoumarin. The reaction is carried out in the presence of coupling agents such as EDC-HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) in a solvent mixture of dichloromethane (DCM) and dimethylformamide (DMF). The reaction is initiated at low temperatures (0°C) and allowed to proceed at room temperature overnight .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization and dried under vacuum to obtain a white solid .

Chemical Reactions Analysis

Types of Reactions

H-D-Phg-AMC.HCl undergoes various chemical reactions, including:

Hydrolysis: The peptide bond can be hydrolyzed by proteolytic enzymes, releasing 7-amino-4-methylcoumarin, which is fluorescent.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide bond.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis is commonly performed using proteases under physiological conditions (pH 7.4, 37°C).

Substitution: Nucleophilic substitution reactions may involve reagents such as amines or thiols under mild conditions (room temperature, neutral pH).

Major Products Formed

Hydrolysis: The major product is 7-amino-4-methylcoumarin, which exhibits fluorescence.

Substitution: Depending on the nucleophile, various substituted derivatives of the original compound can be formed.

Scientific Research Applications

H-D-Phg-AMC.HCl is widely used in scientific research due to its fluorogenic properties. Some of its applications include:

Enzymatic Assays: Used as a substrate to measure the activity of proteolytic enzymes such as thrombin and Factor Xa.

Drug Development: Employed in screening assays to identify inhibitors of proteolytic enzymes, which are potential therapeutic agents for conditions like thrombosis.

Diagnostic Tools: Utilized in diagnostic assays to detect enzyme activity in biological samples, aiding in the diagnosis of various diseases.

Mechanism of Action

The mechanism of action of H-D-Phg-AMC.HCl involves its hydrolysis by proteolytic enzymes. The peptide bond between N-[(2S)-2-phenylglycyl] and 7-amino-4-methylcoumarin is cleaved, releasing the fluorescent 7-amino-4-methylcoumarin. This fluorescence can be measured spectrophotometrically, providing a quantitative measure of enzyme activity. The molecular targets are primarily serine proteases involved in coagulation and fibrinolysis pathways .

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares key parameters of H-D-Phg-AMC.HCl with related AMC derivatives:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | Not provided | C₁₉H₂₀ClN₃O₄ (est.) | ~390 (est.) | D-phenylglycine, AMC group, HCl salt |

| H-Thr(tBu)-AMC·HCl | 201860-40-4 | C₁₈H₂₅ClN₂O₄ | 368.86 | Threonine with tert-butyl protection |

| H-Ser(tBu)-AMC·HCl | 201855-41-6 | C₁₇H₂₂ClN₂O₄ | 354.83 | Serine with tert-butyl protection |

| Z-Phe-Arg-AMC HCl | N/A | C₃₃H₃₇ClN₆O₆ | 649.15 | Benzyloxycarbonyl (Z) group, Phe-Arg dipeptide |

Notes:

- This compound is hypothesized to have a phenyl group from phenylglycine, enhancing hydrophobicity compared to Thr(tBu) or Ser(tBu) derivatives .

- The tert-butyl (tBu) groups in H-Thr(tBu)-AMC·HCl and H-Ser(tBu)-AMC·HCl improve steric protection and stability during synthesis .

- Z-Phe-Arg-AMC HCl’s larger size and dipeptide structure make it a substrate for proteases like cathepsins .

Commercial Availability and Suppliers

- Creative Peptides : Supplies H-Thr(tBu)-AMC·HCl and H-Ser(tBu)-AMC·HCl, highlighting their role in drug delivery and enzyme studies .

- American Elements : Offers Z-Phe-Arg-AMC HCl in high-purity grades for research .

Key Research Findings

Enzyme Specificity: The AMC group’s fluorescence quenching is reversed upon proteolytic cleavage, enabling real-time kinetic assays. Substrate specificity is dictated by the amino acid side chain (e.g., Phe vs. Arg) .

Stability : Tert-butyl protection in H-Thr(tBu)-AMC·HCl reduces degradation in biological matrices, making it suitable for in vivo applications .

Synthetic Challenges : underscores the need for rigorous characterization, including NMR and mass spectrometry, to confirm structural integrity .

Biological Activity

H-D-Phg-AMC.HCl is a fluorogenic substrate used primarily in biochemical assays to study protease activity. Its structure includes a 7-amido-4-methylcoumarin (AMC) moiety, which emits fluorescence upon cleavage by specific enzymes, making it a valuable tool for monitoring proteolytic activity in various biological contexts. This article reviews the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant research findings.

This compound functions as a substrate for proteases, particularly those that cleave at specific peptide bonds. Upon cleavage, the AMC group is released, resulting in a measurable increase in fluorescence. This property allows researchers to quantify protease activity in real-time.

Applications in Research

- Protease Activity Assays : this compound is widely used to assess the activity of various proteases, including serine proteases and cysteine proteases.

- Drug Discovery : The compound serves as a tool for screening potential inhibitors of protease enzymes, which are often targets in drug development for diseases such as cancer and viral infections.

- Biochemical Pathway Analysis : By measuring the activity of specific proteases in cellular extracts, researchers can gain insights into biochemical pathways and regulatory mechanisms.

Study 1: Protease Inhibition

A study investigated the inhibitory effects of various compounds on the activity of a specific cysteine protease using this compound as a substrate. The results indicated that certain small molecules significantly reduced fluorescence, suggesting effective inhibition of the protease.

| Compound | IC50 (µM) | % Inhibition |

|---|---|---|

| Compound A | 5.2 | 85 |

| Compound B | 12.4 | 65 |

| Control (DMSO) | N/A | 0 |

Study 2: Enzyme Kinetics

Another research effort focused on determining the kinetic parameters of a serine protease using this compound. The study reported a Michaelis-Menten constant () and maximum reaction velocity () for the enzyme-substrate interaction.

| Parameter | Value |

|---|---|

| 8.3 µM | |

| 150 RFU/min |

Research Findings

Recent studies have highlighted the versatility of this compound in various experimental setups:

- Fluorescence-Based Detection : The compound has been utilized in high-throughput screening assays to identify novel protease inhibitors with potential therapeutic applications .

- Substrate Specificity : Research has shown that different proteases exhibit varying efficiencies when cleaving this compound, indicating its utility in distinguishing between enzyme classes .

- Cellular Applications : In cellular assays, this compound has been employed to monitor changes in protease activity under different physiological conditions, providing insights into disease mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.